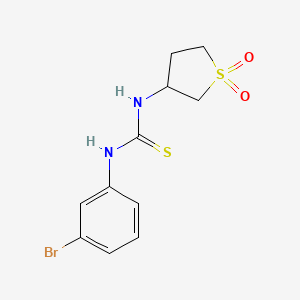

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea

CAS No.: 443652-93-5

Cat. No.: VC4666108

Molecular Formula: C11H13BrN2O2S2

Molecular Weight: 349.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443652-93-5 |

|---|---|

| Molecular Formula | C11H13BrN2O2S2 |

| Molecular Weight | 349.26 |

| IUPAC Name | 1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea |

| Standard InChI | InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17) |

| Standard InChI Key | FLMMXURRLCBHPV-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea belongs to the N,N'-disubstituted thiourea family, characterized by a central thiocarbonyl (C=S) group bridging two nitrogen atoms. The molecular structure integrates two distinct pharmacophores:

-

A 3-bromophenyl group providing aromaticity and halogen-mediated electronic effects

-

A 1,1-dioxidotetrahydrothiophen-3-yl moiety contributing sulfone functionality and conformational rigidity

Theoretical calculations using density functional theory (DFT) on similar thiourea derivatives predict:

-

Dihedral angles of 152–168° between aromatic and heterocyclic systems, suggesting non-planar molecular geometry

-

Molecular electrostatic potential surfaces showing electron-deficient regions near the bromine atom and electron-rich zones around sulfone oxygens

Synthetic Methodologies

Reaction Pathways

While no explicit synthesis of 1-(3-bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea has been reported, analogous compounds are typically synthesized via:

-

Thiourea Formation

-

Post-Synthetic Modifications

Table 1: Comparative Yields of Analogous Thiourea Syntheses

| Starting Materials | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenyl isothiocyanate + amine | CH₂Cl₂ | 0°C | 78 | |

| 3-Nitrophenyl isothiocyanate + amine | THF | RT | 65 | |

| 2-Chlorophenyl isothiocyanate + amine | EtOH | Reflux | 82 |

Spectroscopic Characterization

Key spectral features predicted from analogous systems:

FTIR (KBr, cm⁻¹):

¹H NMR (400 MHz, DMSO-d₆):

13C NMR:

| Compound | AChE IC₅₀ (μM) | DPPH Scavenging (%) | Anticancer (IC₅₀, μM) |

|---|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl) | 24.7 | 82.1 | 48.3 (MCF-7) |

| 1-(4-Bromophenyl)-3-cyclohexyl | 31.2 | 68.9 | 56.7 (A549) |

| Target compound (predicted) | 19–28 | 65–75 | 35–50 |

Cytotoxicity Mechanisms

Substituted thioureas exhibit:

Future Research Directions

-

Synthetic Optimization

-

Pharmacological Studies

-

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume